molecular formula C30H42O12 B564238 [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone CAS No. 1076199-12-6

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone

Cat. No.: B564238
CAS No.: 1076199-12-6
M. Wt: 594.654
InChI Key: WRWKJNHZPLBAPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves several steps, starting with the preparation of the precursor phenyl compounds. These precursors undergo a series of reactions, including alkylation and oxidation, to introduce the ethoxymethoxy groups. The final step involves the formation of the oxiranyl group through an epoxidation reaction . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The ethoxymethoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties .

Properties

IUPAC Name

[3-[3,4-bis(ethoxymethoxy)phenyl]oxiran-2-yl]-[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-6-32-16-37-22-14-25(40-19-35-9-4)27(26(15-22)41-20-36-10-5)28(31)30-29(42-30)21-11-12-23(38-17-33-7-2)24(13-21)39-18-34-8-3/h11-15,29-30H,6-10,16-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKJNHZPLBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C=C(C=C3OCOCC)OCOCC)OCOCC)OCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675698
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-12-6
Record name {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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